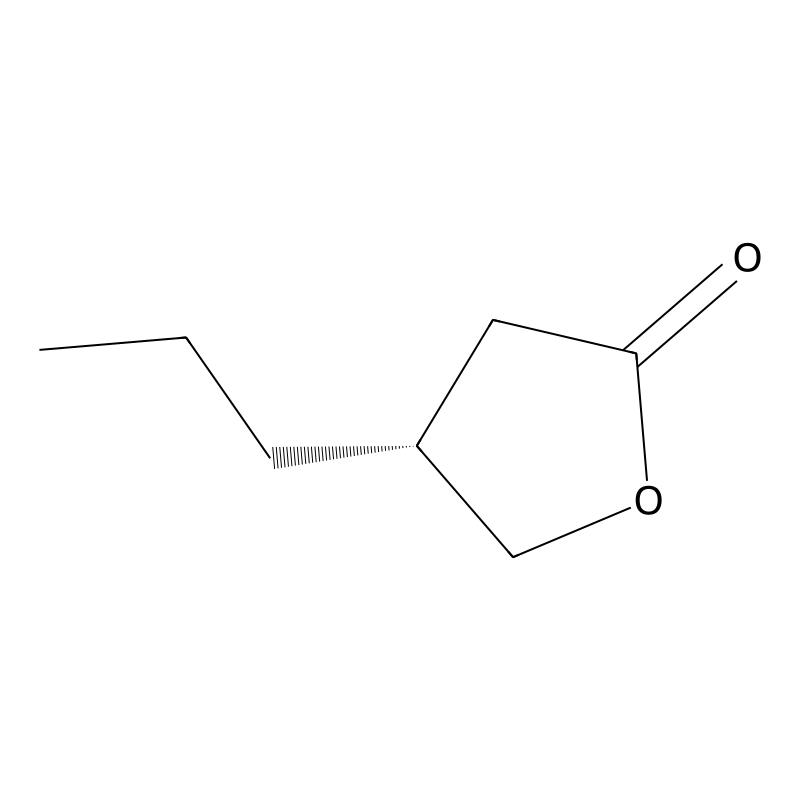

(R)-4-Propyldihydrofuran-2(3H)-one

Content Navigation

Common pain point: Manufacturing Brivaracetam with racemic intermediate forces SMB chromatography, capping yield at 50%. This enantiopure (R)-4-propyldihydrofuran-2(3H)-one (CAS 63095-51-2) is the critical chiral building block that bypasses costly resolution. • Enables direct installation of (4R)-stereocenter, achieving >85% isolated yield. • >98% enantiomeric excess ensures high API purity and regulatory compliance. • Eliminates solvent-intensive purification, reducing production costs. Procure with confidence for scalable, high-yield Brivaracetam synthesis.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Purity

Package Size

(R)-4-Propyldihydrofuran-2(3H)-one (CAS 63095-51-2) is a highly enantiopure chiral lactone primarily utilized as the critical building block in the diastereoselective synthesis of the antiepileptic active pharmaceutical ingredient (API) Brivaracetam [1]. Structurally, it is a gamma-butyrolactone derivative bearing a propyl group at the beta-position (4-position) with a strictly defined (R)-configuration. In industrial procurement, this intermediate is valued for its ability to bypass late-stage chiral resolution, directly installing the (4R)-stereocenter required for high-affinity binding to the synaptic vesicle protein 2A (SV2A) [2]. With a molecular weight of 128.17 g/mol and standard commercial purities exceeding 98% enantiomeric excess (ee), it serves as a non-interchangeable precursor for advanced neurological therapeutics and high-value asymmetric synthesis workflows [3].

Procurement Fit

References

- [1] Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega, 2022, 7(3), 2486-2503.

- [2] Discovery of 4-substituted pyrrolidone butanamides as new antiepileptic agents: structure-activity relationship including Brivaracetam. Journal of Medicinal Chemistry, 2004, 47(3), 530-549.

- [3] Processes to produce brivaracetam. US Patent US20190152908A1.

Substituting enantiopure (R)-4-propyldihydrofuran-2(3H)-one with its racemic counterpart (CAS 72397-60-5) fundamentally compromises the manufacturing economics of Brivaracetam. When the racemate is used, the downstream coupling with (S)-2-aminobutanamide generates a nearly 1:1 diastereomeric mixture of the desired (2S,4R)-API and the undesired (2S,4S)-epimer [1]. Resolving this mixture requires resource-intensive simulated moving bed (SMB) chromatography or repeated preparative HPLC, capping the theoretical yield at 50% and drastically increasing solvent waste and processing time [2]. Furthermore, substitution with the (S)-enantiomer (CAS 63095-60-3) directly yields the inactive diastereomer, while using unsubstituted lactones yields legacy racetams (like levetiracetam) that lack the propyl-driven 10- to 30-fold increase in SV2A binding affinity[3]. Consequently, procuring the pre-resolved (R)-lactone is mandatory for achieving scalable, high-yield, and regulatory-compliant API production.

Substitution Risk

References

- [1] Processes to produce brivaracetam. US Patent US20190152908A1.

- [2] Novel process for the preparation of brivaracetam. WO2018042393A1.

- [3] Brivaracetam, a selective high-affinity synaptic vesicle protein 2A (SV2A) ligand with preclinical evidence of high brain permeability and fast onset of action. Epilepsia, 2016, 57(2), 201-209.

Avoid Late-Stage Resolution Losses

Utilizing (R)-4-propyldihydrofuran-2(3H)-one allows for the direct diastereoselective synthesis of Brivaracetam, avoiding the severe yield penalties associated with late-stage chiral separation. Process chemistry data demonstrates that coupling the enantiopure (R)-lactone with (S)-2-aminobutanamide derivatives can achieve API yields of up to 87% with 98% enantiomeric excess (ee) [1]. In contrast, starting from the racemic lactone generates a diastereomeric mixture that requires chromatographic resolution, inherently limiting the theoretical maximum yield to 50% and typically delivering practical isolated yields below 40% [2].

| Evidence Dimension | Downstream API isolated yield |

| Target Compound Data | ~87% yield (diastereoselective route) |

| Comparator Or Baseline | <50% theoretical yield (racemic route requiring HPLC resolution) |

| Quantified Difference | >37% absolute increase in overall yield |

| Conditions | Multigram-scale API synthesis coupling with (S)-2-aminobutanamide |

Bypassing late-stage chromatographic resolution halves raw material waste and eliminates a major capital-intensive bottleneck in commercial API manufacturing.

(R)-Configuration Critical for SV2A Binding

The absolute configuration of the lactone precursor directly dictates the pharmacological viability of the final molecule. Brivaracetam synthesized from (R)-4-propyldihydrofuran-2(3H)-one possesses the (4R)-propyl stereocenter, which is essential for its high-affinity interaction with synaptic vesicle protein 2A (SV2A). If the (S)-enantiomer (CAS 63095-60-3) is procured and utilized, it yields the (4S)-diastereomer, which exhibits a drastically reduced binding affinity for SV2A [1]. The (R)-derived propyl group fits precisely into the hydrophobic pocket of the SV2A receptor, making the (R)-lactone functionally non-interchangeable with its (S)-counterpart for therapeutic applications [2].

| Evidence Dimension | Pharmacological activity of the downstream derivative |

| Target Compound Data | High-affinity SV2A binding (active antiepileptic) |

| Comparator Or Baseline | (S)-enantiomer precursor yielding an inactive/low-affinity (4S)-diastereomer |

| Quantified Difference | Binary shift from therapeutic efficacy to pharmacological inactivity |

| Conditions | In vitro SV2A binding assays of the resulting synthesized racetam derivatives |

Procurement of the strict (R)-enantiomer is an absolute biological requirement, as the (S)-form produces a molecule that fails its primary therapeutic mechanism of action.

Propyl Group Potency Enhancement

The specific selection of a 4-propyl substituted lactone over simpler, unsubstituted gamma-butyrolactones represents a generational leap in racetam efficacy. While unsubstituted lactones are used to synthesize first-generation drugs like Levetiracetam, utilizing (R)-4-propyldihydrofuran-2(3H)-one introduces a lipophilic propyl chain that enhances receptor interaction. Pharmacological profiling shows that Brivaracetam (derived from the propyl-lactone) possesses a 10- to 30-fold higher binding affinity for SV2A compared to Levetiracetam[1]. This structural modification allows for significantly lower clinical dosing and improved tolerability profiles [2].

| Evidence Dimension | Downstream API SV2A binding affinity |

| Target Compound Data | 10x to 30x higher affinity (Brivaracetam) |

| Comparator Or Baseline | 1x affinity (Levetiracetam, derived from unsubstituted lactone) |

| Quantified Difference | 10- to 30-fold increase in target binding affinity |

| Conditions | Comparative in vitro binding assays against human SV2A targets |

Selecting the 4-propyl substituted building block enables the development of next-generation therapeutics with vastly superior potency compared to legacy unsubstituted precursors.

Brivaracetam API Manufacturing

As the obligate chiral intermediate for Brivaracetam production, (R)-4-propyldihydrofuran-2(3H)-one enables high-yield, resolution-free manufacturing workflows. Procuring this specific enantiomer allows process chemists to bypass costly SMB chromatography, directly installing the (4R)-stereocenter and achieving isolated yields exceeding 85% [1].

Novel SV2A Ligand Development

Used as a foundational chiral building block in medicinal chemistry programs designing next-generation neurological therapeutics. The pre-installed (R)-propyl group serves as a critical structural motif for targeting the hydrophobic pocket of the SV2A receptor, making it indispensable for structure-activity relationship (SAR) studies seeking to improve upon existing racetam profiles [2].

Asymmetric Synthesis Methods

Serves as a premium benchmark substrate for validating new stereoselective ring-opening, alkylation, or amidation catalytic methodologies in process chemistry research. Its commercial relevance provides a highly translatable model system for evaluating the efficiency of novel biocatalytic or organocatalytic transformations [3].

Application Fit Matrix

References

- [1] Processes to produce brivaracetam. US Patent US20190152908A1.

- [2] Discovery of 4-substituted pyrrolidone butanamides as new antiepileptic agents: structure-activity relationship including Brivaracetam. Journal of Medicinal Chemistry, 2004, 47(3), 530-549.

- [3] Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega, 2022, 7(3), 2486-2503.

XLogP3

Wikipedia

Explore Compound Types